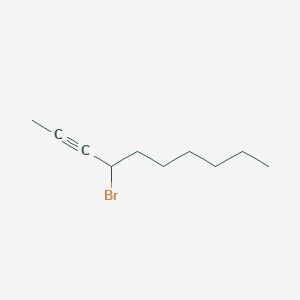

2-Decyne, 4-bromo-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

827302-77-2 |

|---|---|

Molecular Formula |

C10H17Br |

Molecular Weight |

217.15 g/mol |

IUPAC Name |

4-bromodec-2-yne |

InChI |

InChI=1S/C10H17Br/c1-3-5-6-7-9-10(11)8-4-2/h10H,3,5-7,9H2,1-2H3 |

InChI Key |

HOESPTNUCRFIPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C#CC)Br |

Origin of Product |

United States |

Advanced Reaction Mechanisms and Reactivity Profiles of 2 Decyne, 4 Bromo

Organometallic Transformations at the Bromine Center of 2-Decyne (B165317), 4-bromo-

The presence of a bromine atom on the fourth carbon of the decyne chain provides a reactive handle for the formation of various organometallic reagents and for participation in cross-coupling reactions.

Formation and Reactivity of Organometallic Reagents (e.g., Grignard, Organocuprate, Organozinc)

The carbon-bromine bond in 2-Decyne, 4-bromo- can be readily converted into a carbon-metal bond, leading to the formation of highly reactive organometallic intermediates.

Grignard Reagents: The reaction of 2-Decyne, 4-bromo- with magnesium metal would lead to the formation of the corresponding Grignard reagent, 4-(2-decynyl)magnesium bromide. These reagents are powerful nucleophiles and strong bases, reacting with a wide array of electrophiles such as aldehydes, ketones, and esters.

Organocuprates: Organocuprates, specifically Gilman reagents (R₂CuLi), are prepared from organolithium precursors. chemistrysteps.commasterorganicchemistry.comwikipedia.orgnumberanalytics.comorganicchemistrytutor.com The synthesis of an organocuprate from 2-Decyne, 4-bromo- would first involve the formation of the organolithium reagent by reacting it with two equivalents of lithium metal. chemistrysteps.commasterorganicchemistry.com This organolithium species is then treated with a copper(I) salt, such as copper(I) iodide, to generate the lithium di(2-decyn-4-yl)cuprate. numberanalytics.comorganicchemistrytutor.com Organocuprates are known for their utility in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and for their generally lower reactivity compared to Grignard and organolithium reagents, which allows for greater selectivity in certain transformations. chemistrysteps.comwikipedia.org

Organozinc Reagents: Organozinc reagents can be prepared from organic halides. wikipedia.orgnsf.gov For instance, 2-Decyne, 4-bromo- can be converted to its organozinc counterpart, which can then participate in Negishi cross-coupling reactions. wikipedia.orgresearchgate.net The preparation can involve direct reaction with zinc metal, often activated with iodine, or through transmetalation from an organolithium or Grignard reagent. wikipedia.org

Interactive Data Table: Formation of Organometallic Reagents from 2-Decyne, 4-bromo-

| Reagent Type | Precursor | Key Reactants | Resulting Reagent |

| Grignard | 2-Decyne, 4-bromo- | Magnesium (Mg) | 4-(2-decynyl)magnesium bromide |

| Organocuprate | 2-Decyne, 4-bromo- | 1. Lithium (Li)2. Copper(I) Iodide (CuI) | Lithium di(2-decyn-4-yl)cuprate |

| Organozinc | 2-Decyne, 4-bromo- | Zinc (Zn) | 4-(2-decynyl)zinc bromide |

Mechanistic Studies of Cross-Coupling Reactions (Suzuki, Sonogashira, Negishi)

The bromine atom in 2-Decyne, 4-bromo- makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgresearchgate.netnih.govacs.orgnumberanalytics.com

The catalytic cycle of palladium-catalyzed cross-coupling reactions is initiated by the oxidative addition of the organic halide to a low-valent palladium(0) complex. chemrxiv.orgresearchgate.netnumberanalytics.comcaltech.edu In the case of 2-Decyne, 4-bromo-, the C-Br bond inserts into the palladium(0) center to form a palladium(II) intermediate. scholaris.ca The reactivity in this step can be influenced by the nature of the phosphine (B1218219) ligands on the palladium catalyst. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition by promoting the formation of coordinatively unsaturated palladium species. nih.govacs.org Studies have shown that for aryl bromides, oxidative addition can occur to a 12-electron monoligated palladium complex. chemrxiv.org While direct studies on 2-Decyne, 4-bromo- are not specified, the principles established for other bromoalkynes and organic bromides are applicable. The oxidative addition step is often considered a critical and sometimes rate-determining step in the catalytic cycle. wiley-vch.de

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille, or organozinc in Negishi) to the palladium(II) center. chemrxiv.orgresearchgate.netwiley-vch.de

Suzuki Coupling: In the Suzuki-Miyaura reaction, an organoboron compound, such as a boronic acid or ester, is used. chemrxiv.orgresearchgate.netajabs.orgresearchgate.net The transmetalation step is typically facilitated by a base, which activates the organoboron reagent. researchgate.netacs.org Mechanistic studies have revealed that the transmetalation can proceed through different pathways, including those involving tetracoordinate boronate species with a Pd-O-B linkage. chemrxiv.orgacs.org

Sonogashira Coupling: The Sonogashira reaction couples organic halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org While 2-Decyne, 4-bromo- is not a terminal alkyne, understanding the "inverse" Sonogashira reaction, where a bromoalkyne is coupled with a C(sp2)-H bond, provides relevant mechanistic insight. chemrxiv.orgnih.gov Mechanistic studies suggest that these reactions can proceed via a turnover-limiting C-H activation or migratory insertion of the bromoalkyne. chemrxiv.orgnih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents. wikipedia.orgresearchgate.netresearchgate.netchemeurope.com The transmetalation step in the Negishi reaction is generally faster than in other cross-coupling reactions, which often leads to milder reaction conditions and higher functional group tolerance. researchgate.net The mechanism involves the transfer of the organic group from zinc to the palladium(II) complex. wikipedia.orgchemeurope.com

The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. chemrxiv.orgresearchgate.netwiley-vch.de The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the organic fragments on the palladium center. nih.govwiley-vch.de

Interactive Data Table: Key Mechanistic Steps in Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Mechanistic Steps |

| Suzuki | Organoboron | Oxidative Addition, Transmetalation (base-assisted), Reductive Elimination |

| Sonogashira | Terminal Alkyne | Oxidative Addition, Transmetalation (often Cu-mediated), Reductive Elimination |

| Negishi | Organozinc | Oxidative Addition, Transmetalation, Reductive Elimination |

Reactions Involving the Alkyne Moiety of 2-Decyne, 4-bromo-

The internal triple bond in 2-Decyne, 4-bromo- is a site of high electron density, making it susceptible to electrophilic addition reactions.

Electrophilic Additions to the Triple Bond (e.g., Hydrohalogenation, Halogenation)

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to an internal alkyne like 2-Decyne, 4-bromo- proceeds via an electrophilic addition mechanism. chemistrysteps.comyoutube.comlumenlearning.comlibretexts.orgresearchgate.netyoutube.comchemistrytalk.orgsavemyexams.comwikipedia.orgpressbooks.pub The reaction with one equivalent of HX would lead to the formation of a mixture of (E)- and (Z)-4-bromo-2-halo-2-decene. chemistrysteps.com The initial protonation of the alkyne forms a vinylic carbocation intermediate, which is then attacked by the halide ion. libretexts.orgpressbooks.pub For an internal alkyne, the regiochemistry is not a factor as the two carbons of the triple bond are similarly substituted. chemistrysteps.comyoutube.com The addition of a second equivalent of HX would lead to a geminal dihalide.

Halogenation: The addition of halogens (X₂, where X = Cl, Br) across the triple bond also occurs through an electrophilic addition pathway. libretexts.orgyoutube.comkhanacademy.orgresearchgate.net The reaction with one equivalent of a halogen typically results in the anti-addition of the two halogen atoms, leading to the formation of a trans-dihaloalkene. libretexts.orgkhanacademy.org The mechanism is thought to proceed through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. libretexts.org The addition of a second equivalent of the halogen would yield a tetrahaloalkane. libretexts.orgyoutube.com

Interactive Data Table: Products of Electrophilic Addition to 2-Decyne, 4-bromo-

| Reaction | Reagent | Intermediate | Product(s) (1 equivalent) |

| Hydrohalogenation | HX (e.g., HBr) | Vinylic Carbocation | (E/Z)-2,4-dibromo-2-decene |

| Halogenation | X₂ (e.g., Br₂) | Cyclic Halonium Ion | (E)-2,3,4-tribromo-2-decene |

Nucleophilic Additions to the Triple Bond

The presence of the electron-withdrawing bromine atom at the propargylic position and the sp-hybridized carbons of the alkyne render 2-decyne, 4-bromo- susceptible to nucleophilic attack. Haloalkynes, in general, are highly versatile building blocks in organic synthesis due to their tunable electrophilic and nucleophilic characteristics. acs.org While traditionally used as acetylide sources, they can also act as electrophilic acetylenic moieties, undergoing addition-elimination pathways with various nucleophiles. acs.org

Transition metal catalysis significantly expands the scope of nucleophilic additions to bromoalkynes. Palladium-catalyzed reactions, for instance, enable the synthesis of complex heterocyclic structures. The reaction of bromoalkynes with isocyanides, promoted by cesium fluoride (B91410) (CsF) and a palladium catalyst, regioselectively yields 5-iminopyrrolone derivatives. rsc.orgrsc.org This process is believed to occur via the formation of bromoacrylamide intermediates resulting from the initial nucleophilic addition of the isocyanide to the bromoalkyne. rsc.orgrsc.org Alkyl-substituted bromoalkynes have shown higher reactivity in these cyclizations compared to aryl-substituted ones, which is attributed to reduced steric hindrance favoring the nucleophilic addition and subsequent migratory insertion steps. rsc.org

Similarly, palladium catalysis facilitates the annulation of anilines with bromoalkynes to produce 2-phenylindoles. researchgate.net Mechanistic studies suggest an initial anti-nucleophilic addition of the aniline (B41778) to the bromoalkyne, forming a (Z)-N-(2-bromo-1-phenylvinyl)aniline intermediate, which then undergoes intramolecular C-H functionalization to afford the indole (B1671886) product. researchgate.net Phenols and benzoic acids can also serve as nucleophiles in palladium-catalyzed processes. The reaction with phenols generates (Z)-2-bromovinyl phenyl ethers, which can subsequently cyclize to form 2-substituted benzo[b]furans. organic-chemistry.org

Silver and copper catalysts are also effective in promoting nucleophilic additions to bromoalkynes. Silver-catalyzed sequential nucleophilic addition and cyclization reactions have been developed for the synthesis of 2,3,4-trisubstituted furans. acs.orgresearchgate.net Copper catalysts can be employed for the synthesis of 2,5-disubstituted furans and thiophenes. acs.org

Table 1: Examples of Nucleophilic Addition Reactions with Bromoalkynes

| Nucleophile | Catalyst/Promoter | Product Type | Ref. |

|---|---|---|---|

| Isocyanides | Pd / CsF | 5-Iminopyrrolones | rsc.orgrsc.org |

| Anilines | Pd | 2-Phenylindoles | researchgate.net |

| Phenols | Base, then Pd | (Z)-2-Bromovinyl phenyl ethers, then Benzo[b]furans | organic-chemistry.org |

| Benzoic Acids | Pd | 3-Substituted Isocoumarins | researchgate.net |

| o-Aminophenols | Pd | 4-Amine-benzo[b] acs.orgchinesechemsoc.orgoxazepines | acs.org |

| Methyl/Ethyl 2-pyridylacetate | AgNO₃ / DABCO | 2,3,4-Trisubstituted Furans | uniovi.es |

Hydrofunctionalization Reactions (e.g., Hydrostannation, Hydroalkylation)

Hydrofunctionalization reactions involve the addition of an H-E bond (where E is an element other than hydrogen) across the alkyne triple bond. For a substrate like 2-decyne, 4-bromo-, these reactions can proceed with high chemo- and regioselectivity, often dictated by the choice of catalyst and reaction conditions.

Hydroalkylation represents a direct method for forming C(sp²)-C(sp³) bonds. A photo-organocatalytic strategy enables the hydroalkylation of chloroalkynes and, with a switch in chemoselectivity, the alkynylation of sp³ C-H bonds with bromoalkynes. nih.gov This reaction uses a diaryl ketone photosensitizer, excited by a simple fluorescent bulb, to abstract a hydrogen atom from an unfunctionalized C-H bond (e.g., in ethers, alcohols, amides), generating a radical that adds to the bromoalkyne. nih.gov Nickel-hydride (NiH) catalysis provides another powerful avenue for the hydroalkynylation of olefins with bromoalkynes, leading to valuable chiral aliphatic amines and benzylic alkynylation products. chinesechemsoc.orgresearchgate.net The regioselectivity of these NiH-catalyzed reactions can often be controlled by the choice of ligand. chinesechemsoc.org

Hydroalkynylation of benzynes with 1-bromoalkynes has been achieved using copper(I) catalysts. nih.gov This process results in a net bromoalkynylation of the benzyne (B1209423) intermediate. nih.gov

Hydrostannation , the addition of a tin hydride (e.g., tributyltin hydride) across the triple bond, is a synthetically useful transformation. While direct hydrostannation of 2-decyne, 4-bromo- is not explicitly detailed in the provided context, the hydrostannation of alkynes is a well-established process. researchgate.netrsc.org These reactions can proceed via radical chain pathways or be catalyzed by transition metals, yielding vinylstannane products that are versatile intermediates for cross-coupling reactions. researchgate.netrsc.org The regioselectivity depends on the substitution pattern of the alkyne and the reaction mechanism. For internal alkynes, a mixture of regioisomers can be expected.

Other hydrofunctionalization reactions of bromoalkynes include the silver-catalyzed addition of thiocyanic acid (from KSCN/AcOH) to give (Z)-vinyl thiocyanates and the gold-catalyzed anti-addition of hydrochloric acid (from LiCl/AcOH) to yield (Z)-1-bromo-2-chloroalkenes. uniovi.es

Table 2: Selected Hydrofunctionalization Reactions of Bromoalkynes

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Hydroalkynylation | Unfunctionalized ethers, alcohols, amides | Diaryl ketone / Visible light / Base | sp³ C-H Alkynylation Product | nih.gov |

| Hydroalkynylation | Allylamides | NiH / DPPF or Bisoxazoline ligand | α- or β-branched alkynyl-amines | chinesechemsoc.org |

| Bromoalkynylation | Unsymmetrical Benzynes | Cu(I) | ortho-Alkynylbromobenzenes | nih.gov |

| Hydrothiocyanation | KSCN / AcOH | AgOAc | (Z)-Vinyl Thiocyanates | uniovi.es |

| Hydrochlorination | LiCl / AcOH | [AuCl(JohnPhos)] | (Z)-1-Bromo-2-chloroalkenes | uniovi.es |

Cycloaddition Reactions (e.g., [2+2], [2+3] Cycloadditions)

The alkyne moiety of 2-decyne, 4-bromo- can participate in various cycloaddition reactions to construct cyclic and heterocyclic systems.

[2+2] Cycloadditions: Gold(I) catalysts are particularly effective in promoting the intermolecular [2+2] cycloaddition of bromoalkynes with unactivated alkenes to form substituted cyclobutenes. researchgate.netnih.gov The reaction accommodates various cyclic and acyclic alkenes. The mechanism is proposed to involve the gold-activation of the bromoalkyne, making it more electrophilic and susceptible to nucleophilic attack by the alkene. nih.gov The lower efficiency observed for bromoalkynes compared to their chloroalkyne counterparts is consistent with chlorine being more inductively electron-withdrawing, which enhances the polarization and reactivity of the gold-alkyne complex. nih.gov

[2+3] Cycloadditions: The Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a cornerstone reaction for synthesizing 1,2,3-triazoles. acs.org While the thermal reaction with internal alkynes like 2-decyne, 4-bromo- often requires harsh conditions and yields mixtures of regioisomers, transition metal catalysis offers a solution. acs.org Ruthenium complexes, such as Cp*RuCl(PPh₃)₂, catalyze the reaction between internal alkynes and azides to afford 1,4,5-trisubstituted-1,2,3-triazoles, although regioselectivity can be variable depending on the alkyne substituents. acs.orgorganic-chemistry.org Iridium-catalyzed cycloadditions of bromo-alkynes with azides have also been investigated. researchgate.net More recently, rhodium-catalyzed asymmetric azide-alkyne cycloadditions (RhAAC) have been developed for the construction of axially chiral 1,2,3-triazoles from internal alkynes with high regio- and enantiocontrol. acs.org

Beyond these examples, radical [3+2] cycloadditions of internal alkynes with aliphatic aldehydes have been developed using photoinduced decatungstate catalysis to produce cyclopentanones. nih.gov

Table 3: Cycloaddition Reactions Involving Internal and Bromoalkynes

| Cycloaddition Type | Co-reactant | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| [2+2] | Unactivated Alkenes | Gold(I) | Substituted Cyclobutenes | researchgate.netnih.gov |

| [3+2] | Azides | Ruthenium(II) | 1,4,5-Trisubstituted-1,2,3-triazoles | acs.org |

| [3+2] (Asymmetric) | Azides | Rhodium(I) | Axially Chiral 1,2,3-triazoles | acs.org |

| [3+2] (Radical) | Aliphatic Aldehydes | Decatungstate / Light | Substituted Cyclopentanones | nih.gov |

| [2+2+2] | Alkenes | Cobalt(I) | 1,3-Cyclohexadienes | researchgate.net |

Rearrangement Pathways of Brominated Alkynes

The structural features of 2-decyne, 4-bromo- allow for several potential rearrangement pathways, a common theme in the chemistry of propargylic systems.

Propargyl-Allene Rearrangements in the Context of Bromine Substitution

2-Decyne, 4-bromo- is a propargylic bromide. Propargylic compounds are well-known precursors for the synthesis of allenes via sigmatropic rearrangements or other pathways. nih.govrsc.org The propargyl-allene rearrangement can be promoted by bases or catalyzed by transition metals. beilstein-journals.orgorganic-chemistry.org For example, a base-catalyzed protocol for synthesizing benzothiophenes involves a propargyl-allenyl rearrangement as the key initial step. beilstein-journals.org

The synthesis of bromoallenes can be achieved from propargylic alcohols under acidic conditions with cuprous bromide, though these conditions are often harsh. researchgate.net A crucial aspect of these rearrangements is the transfer of stereochemical information. The Myers allene (B1206475) synthesis, for instance, converts a chiral propargyl alcohol into a chiral allene in a stereospecific manner via a nih.govnih.gov-sigmatropic rearrangement of a diazene (B1210634) intermediate. wikipedia.org Given that 2-decyne, 4-bromo- is a propargylic halide, it could potentially undergo nucleophilic substitution (e.g., with a phosphine or thiol) followed by a rearrangement, or participate directly in metal-catalyzed processes that proceed via an allenyl-metal intermediate. The bromine atom serves as a leaving group in many of these transformations, facilitating the initial step that leads to the rearranged allene scaffold. nih.gov

Carbocation-Mediated Rearrangements

The formation of a carbocation intermediate can trigger rearrangements to form more stable carbocationic species. lumenlearning.comlibretexts.org In the case of 2-decyne, 4-bromo-, ionization of the bromide could generate a secondary propargylic carbocation. This carbocation is resonance-stabilized by the adjacent triple bond. However, this species could potentially undergo rearrangement.

Two primary types of carbocation rearrangements are the hydride shift and the alkyl shift. lumenlearning.comlibretexts.org If a carbocation were to form at C-4 of the decyne chain, a hydride shift from C-5 could occur, transforming the secondary carbocation into a more stable tertiary carbocation, if the adjacent carbon were suitably substituted, or another secondary carbocation. The addition of hydrogen halides (HX) to internal alkynes proceeds through a vinyl cation intermediate, which can also be susceptible to rearrangement, although this is less common than with alkyl carbocations. libretexts.orglibretexts.org

Furthermore, certain metal-catalyzed reactions of bromoalkynes are proposed to proceed through pathways involving concealed rearrangements. For example, the gold(I)-catalyzed reaction of bromo arylalkynes with allylsilanes involves the formation of vinylidenephenonium gold(I) cations, which lead to the final product via a 1,2-aryl rearrangement. researchgate.net While 2-decyne, 4-bromo- lacks an aryl group for such a specific rearrangement, it highlights the potential for complex, cation-mediated skeletal reorganizations in the reactions of bromoalkynes. evitachem.comthieme-connect.com

Spectroscopic and Computational Characterization of 2 Decyne, 4 Bromo

Quantum Chemical Calculations and Molecular Modeling of 2-Decyne (B165317), 4-bromo-

Quantum chemical calculations are indispensable tools for elucidating the properties of molecules like 2-Decyne, 4-bromo- at the atomic level. These computational methods offer insights that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for the quantum mechanical simulation of molecular systems, offering a balance between computational cost and accuracy. imperial.ac.uk For 2-Decyne, 4-bromo-, DFT calculations can be employed to investigate its electronic structure, including the distribution of electron density, and to predict its reactivity.

DFT studies can determine key properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. DFT methods have been successfully used to calculate HOMO and LUMO levels for various organic molecules. okayama-u.ac.jp

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. For a molecule containing an electronegative bromine atom and a π-electron-rich alkyne group, the MEP map would highlight the regions susceptible to chemical reactions. The reliability of DFT for investigating atomic, molecular, and surface systems makes it a valuable tool for understanding the ground state properties of 2-Decyne, 4-bromo-. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Representative Alkynyl Bromide

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule |

Note: The values in this table are illustrative for a generic alkynyl bromide and are not specific experimental or calculated values for 2-Decyne, 4-bromo-.

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of the hexyl chain in 2-Decyne, 4-bromo- can be explored using a variety of computational methods. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and semi-empirical methods offer different levels of accuracy and computational expense for mapping the potential energy surface.

Ab initio calculations, which are based on first principles without empirical parameters, can provide highly accurate conformational energies. mdpi.com However, their computational cost can be high for a molecule with the size and flexibility of 2-Decyne, 4-bromo-. Discrepancies in energy differences between density functional and post-Hartree-Fock ab initio methods have been noted in large, conformationally mobile ring systems. mdpi.com

Semi-empirical methods, which use parameters derived from experimental data, are computationally less demanding and can be suitable for initial conformational searches of larger molecules. The combination of these methods allows for an efficient exploration of the conformational landscape to identify the most stable conformers. The study of cyclopentanol (B49286) and its derivatives has shown the utility of combining ab initio calculations with experimental techniques for conformational analysis. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorptions)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT and ab initio methods can be used to calculate NMR chemical shifts, vibrational frequencies, and electronic absorption wavelengths.

The gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. mjcce.org.mk These theoretical predictions can be invaluable for assigning the complex NMR spectra of molecules like 2-Decyne, 4-bromo-.

Similarly, the calculation of harmonic vibrational frequencies using DFT can help in the assignment of experimental FT-IR and Raman spectra. researchgate.net While calculated frequencies are often systematically higher than experimental ones, scaling factors can be applied to improve the agreement. The prediction of UV-Vis absorption wavelengths through methods like Time-Dependent DFT (TD-DFT) can provide insights into the electronic transitions of the molecule.

Advanced Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental for the structural elucidation and characterization of organic compounds. For 2-Decyne, 4-bromo-, NMR and vibrational spectroscopy are particularly informative.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Elucidating Complex Structures

High-resolution NMR spectroscopy is a powerful tool for determining the detailed molecular structure of 2-Decyne, 4-bromo-. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. acs.org

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by the neighboring functional groups. For instance, the proton at the bromine-bearing carbon (C4) would be expected to appear at a downfield chemical shift due to the electronegativity of the bromine atom. The acetylenic protons are absent in this internal alkyne. The protons on the hexyl chain would exhibit characteristic multiplets. The n+1 rule helps in interpreting the splitting patterns to deduce the number of neighboring protons. libretexts.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The sp-hybridized carbons of the alkyne group would have characteristic chemical shifts in the range of 65-90 ppm. pdx.edu The carbon atom attached to the bromine (C4) would also show a distinct chemical shift.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals, especially for the complex alkyl chain. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in 2-Decyne, 4-bromo-

| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| -C≡C- (Alkyne) | N/A (Internal Alkyne) | 65 - 90 |

| -CH(Br)- | 3.5 - 4.5 | 40 - 60 |

| -CH₃ (Alkyl) | 0.8 - 1.2 | 10 - 20 |

| -CH₂- (Alkyl) | 1.2 - 1.8 | 20 - 40 |

Note: These are general chemical shift ranges and can vary depending on the specific molecular environment. sigmaaldrich.comchemistrysteps.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. labmanager.com These two techniques are complementary, as some vibrational modes may be more active in either IR or Raman. up.ac.za

For 2-Decyne, 4-bromo-, the FT-IR spectrum would be expected to show a weak absorption band for the C≡C stretching vibration of the internal alkyne around 2100-2260 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 700 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl chain would also be present. FT-IR is particularly sensitive to polar bonds, making it suitable for detecting certain functional groups. labmanager.com

Raman spectroscopy is often more sensitive to non-polar bonds and can be particularly useful for observing the C≡C stretching vibration, which may be weak in the IR spectrum of a symmetrically substituted alkyne. By analyzing the vibrational spectra, one can confirm the presence of the key functional groups and gain insights into the molecule's conformation. up.ac.za

Table 3: Illustrative Vibrational Frequencies for 2-Decyne, 4-bromo-

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C≡C (Alkyne) | Stretching | 2100 - 2260 (Weak in IR for internal alkynes) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-H (Alkyl) | Bending | 1350 - 1470 |

| C-Br | Stretching | 500 - 700 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) of its ions with very high accuracy. For 2-Decyne, 4-bromo- (C₁₀H₁₇Br), HRMS is crucial for confirming its molecular formula and for proposing fragmentation pathways that aid in its structural confirmation.

Molecular Formula Determination

The presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), results in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum. This pattern, with two peaks of nearly equal intensity separated by two mass units, is a clear indicator of the presence of a single bromine atom in the molecule.

The theoretical exact masses for the molecular ions of 2-Decyne, 4-bromo- are calculated as follows:

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₁₀H₁₇⁷⁹Br]⁺ | ⁷⁹Br | 216.0568 |

| [C₁₀H₁₇⁸¹Br]⁺ | ⁸¹Br | 218.0548 |

This table presents the theoretical exact masses for the molecular ions of 2-Decyne, 4-bromo-, calculated based on its molecular formula and the isotopic masses of bromine.

The observation of this isotopic doublet at the calculated high-resolution m/z values in an experimental HRMS spectrum would provide strong evidence for the elemental composition of C₁₀H₁₇Br.

Fragmentation Pathway

The fragmentation of 2-Decyne, 4-bromo- in a mass spectrometer, typically under electron ionization (EI), is expected to proceed through several characteristic pathways common to bromoalkanes and alkynes. The fragmentation process involves the dissociation of the energetically unstable molecular ion into smaller charged fragments and neutral radicals.

A primary and highly likely fragmentation pathway involves the cleavage of the carbon-bromine bond, which is often the weakest bond in the molecule. This can occur through heterolytic cleavage to lose a bromine radical, resulting in a carbocation, or through the loss of HBr. Another significant fragmentation pathway for aliphatic compounds is the cleavage of carbon-carbon bonds, particularly at positions alpha to the functional groups (the bromine atom and the alkyne).

Key predicted fragmentation pathways include:

Loss of Bromine Radical: The cleavage of the C-Br bond would result in the formation of a decynyl cation at m/z 137.1330. [C₁₀H₁₇Br]⁺ → [C₁₀H₁₇]⁺ + Br•

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the bromine atom (the C4-C5 bond) can lead to the formation of stable carbocations.

Propargylic Cleavage: The bond between C5 and C6 is susceptible to cleavage, which is beta to the alkyne and alpha to the bromine-bearing carbon, leading to resonance-stabilized propargylic cations.

Loss of HBr: Elimination of a hydrogen bromide molecule can lead to the formation of a radical cation with m/z 136.1252. [C₁₀H₁₇Br]⁺ → [C₁₀H₁₆]⁺• + HBr

A table of predicted major fragments for 2-Decyne, 4-bromo- is presented below.

| Proposed Fragment Ion | Molecular Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

| [C₁₀H₁₇]⁺ | C₁₀H₁₇ | 137.1330 | Loss of Br• |

| [C₁₀H₁₆]⁺• | C₁₀H₁₆ | 136.1252 | Loss of HBr |

| [C₄H₅]⁺ | C₄H₅ | 53.0391 | Cleavage at C4-C5 |

| [C₆H₁₃]⁺ | C₆H₁₃ | 85.1017 | Cleavage at C3-C4 |

This table outlines the predicted major fragment ions of 2-Decyne, 4-bromo-, their molecular formulas, calculated exact masses, and the proposed fragmentation pathways.

UV-Vis Spectroscopy and Photophysical Characterization in Halogenated Alkynes

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The chromophores present in 2-Decyne, 4-bromo- are the carbon-carbon triple bond (alkyne) and the carbon-bromine bond.

Non-conjugated alkynes, such as 2-decyne, typically exhibit weak absorption bands in the far UV region, corresponding to π → π* transitions. These transitions usually occur below 200 nm and are often not observed in standard UV-Vis spectrometers. The C-Br bond also has associated n → σ* transitions, which are generally weak and also tend to appear in the far UV region (around 200-210 nm).

Due to the lack of extended conjugation in 2-Decyne, 4-bromo-, it is not expected to absorb significantly in the 220-800 nm range. Any observed absorption would likely be a weak, low-wavelength shoulder. The photophysical properties, such as fluorescence, are generally not significant for simple, non-conjugated bromoalkynes as the absorbed energy is typically dissipated through non-radiative pathways. The presence of the heavy bromine atom can also promote intersystem crossing to the triplet state, which can quench fluorescence.

A comparative analysis with similar non-conjugated bromoalkynes would be necessary to more accurately predict the λₘₐₓ and molar absorptivity (ε). However, based on the structural features, the expected UV-Vis data is summarized below.

| Compound | Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| 2-Decyne, 4-bromo- | Hexane/Ethanol | < 220 | Low | π → π* / n → σ* |

This table presents the expected UV-Vis absorption characteristics for 2-Decyne, 4-bromo-, based on the electronic transitions of its constituent chromophores.

The study of the photophysical properties of halogenated alkynes is an active area of research, particularly in the context of developing new materials with specific optical properties. beilstein-journals.org While simple bromoalkynes are not typically fluorescent, the introduction of other functional groups can significantly alter their photophysical behavior.

Synthetic Applications of 2 Decyne, 4 Bromo As a Versatile Intermediate

Construction of Conjugated Systems

The ability to form carbon-carbon bonds is a cornerstone of organic synthesis, and 2-Decyne (B165317), 4-bromo- serves as an excellent substrate for creating conjugated enyne and dienyne systems. These motifs are prevalent in natural products, pharmaceuticals, and advanced materials.

Synthesis of Enynes and Dienynes Utilizing 2-Decyne, 4-bromo-

Enynes (containing a double and a triple bond) and dienynes (containing two double bonds and a triple bond) can be synthesized from 2-Decyne, 4-bromo- through transition-metal-catalyzed cross-coupling reactions. The propargylic bromide is highly susceptible to reactions like Suzuki and Sonogashira couplings, which are powerful methods for C-C bond formation. nih.gov

In a typical Suzuki coupling, the propargylic bromide moiety of 2-Decyne, 4-bromo- would react with a vinyl boronic acid or ester in the presence of a palladium catalyst and a base. This reaction would form a new carbon-carbon bond at the C4 position, yielding a conjugated enyne structure. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yield and stereoselectivity. Similarly, Sonogashira coupling with a terminal alkyne could be employed, though this is more common for creating diynes from haloalkynes rather than enynes from propargylic halides. More relevantly, propargylic substitution reactions with organometallic reagents can provide access to these systems. organic-chemistry.org

The table below illustrates representative conditions for a Suzuki-type cross-coupling reaction, for which 2-Decyne, 4-bromo- would be a suitable substrate.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

| 2-Decyne, 4-bromo- | Vinylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Conjugated Enyne |

| 2-Decyne, 4-bromo- | (E)-Styrylboronic Acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | Conjugated Dienyne |

This table presents generalized conditions typical for Suzuki cross-coupling reactions involving propargylic halides. Specific yields and reaction times would need to be determined empirically for 2-Decyne, 4-bromo-.

Formation of Allenes and Cumulenes via Directed Rearrangements

2-Decyne, 4-bromo- is an ideal precursor for the synthesis of allenes (compounds with two cumulative double bonds, C=C=C) through SN2' (substitution, nucleophilic, bimolecular, with rearrangement) reactions. In this process, a nucleophile attacks the alkyne at the C2 position, inducing a rearrangement where the double bond shifts and the bromide leaving group is expelled from the C4 position. nih.gov

This transformation is highly valuable as it converts a propargylic system into an allenic one, introducing a different type of unsaturation and reactivity. Organocuprates are common nucleophiles for this type of reaction, affording access to a variety of substituted allenes. The regioselectivity of the nucleophilic attack (SN2 vs. SN2') is a key consideration and can often be controlled by the choice of nucleophile, catalyst, and solvent system. researchgate.net While less common, further elaboration could potentially lead to cumulene structures.

The following table outlines a representative reaction for the formation of an allene (B1206475) from a propargylic halide.

| Substrate | Nucleophile | Catalyst/Reagent | Solvent | Product Type |

| 2-Decyne, 4-bromo- | R₂CuLi (Lithium Dialkylcuprate) | None | Diethyl Ether | Substituted Allene |

| 2-Decyne, 4-bromo- | Organoboron Reagent | Copper(I) salt | THF | Borylated Allene |

This table shows a generalized SN2' reaction pathway for producing allenes from propargylic halides. The specific nature of 'R' on the nucleophile and the precise reaction conditions would influence the final product structure.

Incorporation into Complex Molecular Architectures

The reactivity of 2-Decyne, 4-bromo- allows it to serve as a versatile building block for constructing more complex and functionally diverse molecules, including heterocyclic compounds and natural products.

Precursor for Heterocyclic Compound Synthesis

The alkyne and propargylic bromide functionalities in 2-Decyne, 4-bromo- can be used to construct a variety of heterocyclic rings. For example, the reaction with dinucleophiles can lead to ring formation. A reaction with a hydrazine (B178648) derivative, for instance, could lead to the formation of pyrazoles. Similarly, reactions with other suitable precursors could yield furans, thiophenes, or pyridines. researchgate.net

Palladium-catalyzed reactions are particularly powerful in this context. For example, a coupling reaction followed by an intramolecular cyclization can provide a streamlined route to complex heterocycles. The 2-decyne backbone provides a hydrocarbon chain that can be incorporated into the final heterocyclic structure, influencing its physical and biological properties.

Building Block in the Total Synthesis of Natural Products and Analogues

Propargylic compounds are common intermediates in the total synthesis of natural products. msu.edu The structural unit provided by 2-Decyne, 4-bromo- can be found in or used to construct the carbon skeleton of various natural products, particularly those containing long alkyl chains and alkyne or allene functionalities.

Its role in synthesis would typically involve a key C-C bond-forming step, such as a propargylic substitution or a cross-coupling reaction, to connect it to another part of the target molecule. nih.gov For example, the synthesis of certain polyketide or fatty-acid-derived natural products could utilize 2-Decyne, 4-bromo- to install a specific ten-carbon fragment with the required functionality for further elaboration.

Role in Advanced Materials and Polymer Chemistry (e.g., Alkyne-Functionalized Oligomers)

Alkynes are highly useful functional groups in materials science and polymer chemistry, most notably for their participation in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While terminal alkynes are more common for this purpose, internal alkynes can also participate in various polymerization and material functionalization processes.

2-Decyne, 4-bromo- could be used as a monomer or a functionalizing agent. For instance, it could be attached to a polymer backbone via its bromide handle, leaving the alkyne free for post-polymerization modification. Alternatively, polymerization reactions involving the alkyne itself could lead to the formation of conjugated polymers, which are of interest for their electronic and optical properties. The synthesis of alkyne-functionalized oligomers is a key strategy for creating diverse molecular libraries and advanced materials. rsc.org

Application in Fragment-Based Drug Discovery and Agrochemical Development as a Synthetic Handle

In the realms of fragment-based drug discovery (FBDD) and agrochemical development, the strategic design of molecular scaffolds that allow for systematic and efficient elaboration is paramount. The compound 2-Decyne, 4-bromo- represents a versatile intermediate, embodying key chemical functionalities that serve as "synthetic handles" for the construction of diverse compound libraries. These handles—the bromine atom and the alkyne group—provide orthogonal points for chemical modification, enabling the exploration of chemical space around a core fragment to optimize biological activity and physicochemical properties.

The utility of such bifunctional molecules lies in their capacity to participate in a variety of reliable and high-yielding chemical reactions. This allows for the rapid generation of analogues from a parent fragment, a cornerstone of the iterative optimization process in both drug discovery and agrochemical research. The presence of both a halogen and an alkyne within the same molecule permits a modular approach to library synthesis, where each functional group can be independently addressed to introduce different structural motifs.

The Role of the Bromo Group as a Synthetic Handle

The bromine atom on the 4-position of the decyne chain is a particularly valuable synthetic handle due to its reactivity in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of FBDD and agrochemical development, a bromo-containing fragment can be coupled with a diverse set of building blocks to explore structure-activity relationships (SAR).

For instance, the bromine atom can be readily substituted with various aryl, heteroaryl, or alkyl groups through well-established methodologies such as the Suzuki, Stille, and Negishi couplings. This allows for the systematic introduction of different substituents to probe interactions with biological targets. The ability to append a range of functionalities is crucial for transforming a low-affinity fragment hit into a potent lead compound.

Table 1: Representative Cross-Coupling Reactions Utilizing an Alkynyl Bromide Handle

| Reaction Type | Coupling Partner | Resulting Linkage | Significance in Discovery |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids/Esters | C(sp³)–C(sp²) | Introduction of aromatic and heterocyclic scaffolds to explore key binding interactions. |

| Stille Coupling | Organostannanes | C(sp³)–C(sp²) / C(sp³)–C(sp³) | Versatile for forming various C-C bonds with good functional group tolerance. |

| Negishi Coupling | Organozinc Reagents | C(sp³)–C(sp²) / C(sp³)–C(sp³) | High reactivity and functional group compatibility, useful for complex molecule synthesis. |

| Buchwald-Hartwig Amination | Amines, Amides | C(sp³)–N | Formation of C-N bonds to introduce hydrogen bond donors/acceptors and modulate polarity. |

| Sonogashira Coupling | Terminal Alkynes | C(sp³)–C(sp) | While the alkyne in 2-decyne is internal, this reaction is key for aryl bromides, demonstrating the utility of the bromo handle. |

This table presents a conceptual application of cross-coupling reactions to a bromo-containing fragment like 2-Decyne, 4-bromo- for library generation.

The Alkyne Moiety as a Versatile Functional Group

The internal alkyne of 2-Decyne, 4-bromo- also offers numerous opportunities for chemical diversification. While terminal alkynes are more commonly used in reactions like the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," internal alkynes can also be functionalized. More importantly, the synthetic routes to 2-Decyne, 4-bromo- can be adapted to produce terminal alkyne analogues, which are exceptionally useful as synthetic handles.

A terminal alkyne is a powerful tool in FBDD for several reasons. The Sonogashira coupling, for example, allows for the direct connection of the alkyne to aryl or vinyl halides, providing a linear and rigid linker to explore deeper pockets of a binding site. nih.govnih.gov This rigidity can be advantageous in reducing the entropic penalty upon binding.

Furthermore, the alkyne is a key participant in click chemistry. The CuAAC reaction with azides to form stable 1,2,3-triazole rings is a highly efficient and bioorthogonal reaction. nih.govresearchgate.net This allows for the reliable conjugation of the alkyne-containing fragment to a wide variety of azide-functionalized building blocks, rapidly generating a library of diverse compounds. The resulting triazole ring is not just a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions with the target protein.

Table 2: Elaboration Strategies for an Alkyne Synthetic Handle

| Reaction Type | Reagent | Resulting Moiety | Significance in Discovery |

| CuAAC (Click Chemistry) | Azides (R-N₃) | 1,2,3-Triazole | Rapid and efficient library generation with a stable, pharmacologically relevant linker. nih.govresearchgate.net |

| Sonogashira Coupling | Aryl/Vinyl Halides | Aryl/Vinyl Alkyne | Introduction of rigid, linear linkers to probe binding sites. nih.govnih.gov |

| Reduction | H₂, Lindlar's Catalyst or Na/NH₃ | (Z)- or (E)-Alkene | Conversion of a rigid alkyne to a more flexible alkene with defined stereochemistry to fine-tune compound geometry. |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone | Introduction of a carbonyl group, which can act as a hydrogen bond acceptor. |

This table illustrates potential diversification reactions for a terminal alkyne analogue of 2-Decyne, 4-bromo-.

Future Research Directions and Challenges in 2 Decyne, 4 Bromo Chemistry

Development of More Sustainable and Greener Synthetic Routes to Brominated Alkynes

The synthesis of brominated alkynes, including 2-decyne (B165317), 4-bromo-, has traditionally relied on methods that are often environmentally taxing. A major focus of future research is the development of greener and more sustainable synthetic protocols.

Current Approaches and Their Limitations:

Conventional bromination methods frequently employ hazardous reagents like elemental bromine (Br₂) and generate significant chemical waste. mdpi.com While alternatives like N-bromosuccinimide (NBS) and pyridinium (B92312) tribromide offer safer handling, their synthesis can be wasteful and they are considered to have low atom economy. mdpi.comscribd.com

Emerging Greener Alternatives:

Significant strides are being made in developing more environmentally benign bromination techniques. These include:

Electrochemical Methods: Electro-organic synthesis stands out as a particularly promising green alternative. mdpi.com By using electricity as a "traceless" redox reagent, it minimizes the need for harmful oxidizing agents. mdpi.com Electrochemical methods allow for the in-situ generation of bromine from stable and safe bromide sources, such as alkali bromide salts. mdpi.com

Oxidative Bromination with Green Oxidants: The use of potassium bromide (KBr) in conjunction with greener oxidants like orthoperiodic acid (H₅IO₆) or hydrogen peroxide provides an efficient and mild method for brominating alkynes. organic-chemistry.orgrsc.org These systems often operate at room temperature and can produce high yields of brominated products. organic-chemistry.org

Solid Brominating Agents: Reagents like tetrapropylammonium (B79313) nonabromide (Pr₄NBr₉) offer a solid, and therefore safer, alternative to liquid bromine, exhibiting high reactivity and improved selectivity. organic-chemistry.org

Bromide/Bromate (B103136) Couples: Mixtures of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium provide a practical and efficient method for the stereoselective bromination of alkynes under ambient conditions. rsc.org

Table 1: Comparison of Brominating Agents for Alkynes

| Brominating Agent/System | Advantages | Disadvantages | Citations |

| Elemental Bromine (Br₂) | High reactivity | Toxic, corrosive, generates hazardous waste | mdpi.com |

| N-Bromosuccinimide (NBS) | Safer handling than Br₂ | Low atom economy, wasteful synthesis | mdpi.com |

| Pyridinium Tribromide | Solid, easier to handle | Low atom economy | scribd.comresearchgate.net |

| Electrochemical (e.g., MBr) | Green, uses electricity, in-situ Br₂ generation | May require specific equipment | mdpi.com |

| KBr / H₅IO₆ | Mild conditions, high yields | Requires an oxidant | organic-chemistry.org |

| NaBr / NaBrO₃ | Ambient conditions, practical | Requires acidic medium | rsc.org |

Exploration of Novel Catalytic Systems for Highly Selective Functionalization

The dual functionality of 2-decyne, 4-bromo- makes it a versatile substrate for a wide range of chemical transformations. A key challenge lies in developing catalytic systems that can selectively target either the alkyne or the bromine moiety, or that can facilitate cascade reactions involving both.

Recent Advances in Catalysis:

Palladium Catalysis: Palladium complexes are widely used for cross-coupling reactions and have been employed in the hydrohalogenation of haloalkynes. uniovi.es Domino reactions catalyzed by palladium, sometimes in conjunction with other metals, allow for complex molecular architectures to be built in a single step. utoronto.ca

Copper Catalysis: Copper(I) iodide has proven effective in catalyzing the cross-coupling of terminal alkynes with 1-bromoalkynes. organic-chemistry.org Copper-catalyzed systems have also been developed for the bromoalkynylation of benzynes. nih.gov

Silver Catalysis: Silver(I) oxide has been utilized for the selective anti-addition of hydroxycoumarins to bromoalkynes. uniovi.es Nano-silver supported on graphitic carbon nitride has been reported as a recyclable catalyst for the halogenation of terminal alkynes. nih.gov

Gold Catalysis: Gold catalysts have been shown to be effective in the hydrochlorination of bromoalkynes. uniovi.es

Iron Catalysis: Iron(II) chloride has been used to catalyze the synthesis of (Z)-chlorooxazolidinones from propargyloxycarbonyl azides. nih.gov

Enzyme Catalysis: The discovery of enzymes like JamD, a flavin-dependent halogenase, opens the door to biocatalytic routes for the halogenation of terminal alkynes. acs.org

Table 2: Catalytic Systems for the Functionalization of Brominated Alkynes

| Catalyst | Reaction Type | Substrate Scope | Citations |

| Palladium Complexes | Hydrohalogenation, Domino Reactions | Haloalkynes, Aryl Halides | uniovi.esutoronto.ca |

| Copper(I) Iodide | Cross-Coupling | Terminal Alkynes, 1-Bromoalkynes | organic-chemistry.org |

| Silver(I) Oxide | Addition of Hydroxycoumarins | Bromoalkynes | uniovi.es |

| Gold Complexes | Hydrochlorination | Bromoalkynes | uniovi.es |

| Iron(II) Chloride | Cyclization | Propargyloxycarbonyl Azides | nih.gov |

| JamD (Enzyme) | Halogenation | Terminal Alkynes | acs.org |

Mechanistic Elucidation of Underexplored Reaction Pathways

A deeper understanding of the reaction mechanisms involving 2-decyne, 4-bromo- is crucial for optimizing existing transformations and for the rational design of new ones. While the general mechanisms of some reactions, like electrophilic addition of halogens to alkynes, are well-established, many of the more complex, catalytically driven reactions remain less understood. libretexts.org

Key Mechanistic Questions:

Regio- and Stereoselectivity: What factors govern the regio- and stereochemical outcomes of addition and substitution reactions on brominated alkynes? For instance, the electrophilic addition of bromine to an alkyne typically proceeds through a cyclic bromonium ion intermediate, leading to trans-vicinal dibromo compounds. organic-chemistry.orglibretexts.org

Catalytic Cycles: What are the precise intermediates and transition states in the catalytic cycles of metal-catalyzed reactions? For example, in palladium-catalyzed reactions, the mechanism can involve intermediates such as alkenyl-palladium species. acs.org

Synergistic Effects: How do the alkyne and bromine functionalities influence each other's reactivity? The presence of the bromine atom can affect the nucleophilicity of the alkyne and vice versa. msu.edu

Radical Pathways: To what extent do radical mechanisms compete with ionic or organometallic pathways, particularly in reactions initiated by light or radical initiators? acs.org

Mechanistic studies employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods (e.g., Density Functional Theory) will be essential to answer these questions. acs.orgrsc.org

Design of New Transformations Leveraging the Synergistic Reactivity of the Alkyne and Bromine Functions

The co-presence of an alkyne and a bromine atom in a molecule like 2-decyne, 4-bromo- offers the potential for novel transformations that take advantage of their synergistic reactivity. This includes the design of cascade or domino reactions where both functional groups participate in a single, efficient process.

Potential Areas for New Reaction Development:

Intramolecular Cyclizations: The bromine atom can act as a leaving group or as a handle for metallation, while the alkyne can serve as a nucleophile or an electrophile, enabling a variety of intramolecular cyclization reactions to form carbo- and heterocyclic systems.

Difunctionalization Reactions: The development of methods for the simultaneous or sequential addition of two different functional groups across the alkyne, with the bromine atom directing the regioselectivity or participating in a subsequent transformation, is a promising area of research.

Multi-component Reactions: Designing reactions where 2-decyne, 4-bromo- reacts with two or more other components in a single pot to generate complex molecular structures would be highly valuable.

Applications in Materials Science: The alkyne moiety can be used for polymerization or for attachment to surfaces, while the bromine atom can be used for post-polymerization modification, suggesting applications in the development of new functional materials. nih.gov

The continued exploration of the chemistry of 2-decyne, 4-bromo- and related compounds holds great promise for advancing the fields of organic synthesis, catalysis, and materials science. Addressing the challenges outlined above will require a multidisciplinary approach, combining expertise in synthetic chemistry, catalysis, and mechanistic studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-2-decyne, and how can researchers validate the purity of the product?

- Methodology :

- Synthesis : Begin with terminal alkynes (e.g., 2-decyne) and employ regioselective bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light) . Confirm reaction progress via thin-layer chromatography (TLC).

- Validation : Use gas chromatography-mass spectrometry (GC-MS) to verify molecular weight and NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry. Compare spectral data with literature values from SciFinder or Reaxys .

- Data Example :

| Technique | Expected Data for 4-Bromo-2-Decyne | Reference Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.10 (t, J=7 Hz, 2H, CH₂-Br) | |

| ¹³C NMR | δ 85.5 (C≡C-Br) |

Q. How should researchers safely handle and store 4-bromo-2-decyne in laboratory settings?

- Methodology :

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. Avoid open flames due to flammability risks .

- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Label containers with hazard symbols and CAS number .

Q. What spectroscopic techniques are critical for characterizing 4-bromo-2-decyne, and how are contradictions in data resolved?

- Methodology :

- Primary Techniques : IR spectroscopy to confirm alkyne C≡C stretches (~2100 cm⁻¹) and bromine substitution. High-resolution mass spectrometry (HRMS) for molecular formula validation .

- Data Triangulation : Cross-check NMR/IR data with computational tools (e.g., Gaussian for DFT simulations) or literature in PubChem . If discrepancies arise, repeat experiments or use alternative solvents to rule out solvent effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of 4-bromo-2-decyne while minimizing side products?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) and analyze outcomes via HPLC. Use response surface methodology (RSM) to identify optimal conditions .

- Side-Product Mitigation : Introduce scavengers (e.g., molecular sieves for moisture-sensitive steps) or switch to flow chemistry for better control over reaction kinetics .

Q. What strategies are effective in resolving contradictions between experimental and computational data for 4-bromo-2-decyne’s electronic properties?

- Methodology :

- Benchmarking : Compare experimental UV-Vis spectra with time-dependent density functional theory (TD-DFT) calculations. Adjust computational parameters (e.g., solvent models) to align with lab conditions .

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., concentration errors) and computational approximations (e.g., basis set limitations) .

Q. How can 4-bromo-2-decyne be utilized as a precursor in synthesizing bioactive molecules, and what are the key challenges in regioselective functionalization?

- Methodology :

- Applications : Use Sonogashira coupling to attach aryl/heteroaryl groups for drug-discovery scaffolds. Assess bioactivity via enzyme inhibition assays (e.g., kinase targets) .

- Challenges : Competing side reactions (e.g., alkyne dimerization) can occur. Use palladium catalysts with bulky ligands (XPhos) to enhance selectivity .

Q. What crystallographic methods are suitable for determining the solid-state structure of 4-bromo-2-decyne derivatives?

- Methodology :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in hexane/ethyl acetate. Use SHELXTL for structure refinement, focusing on Br···π interactions .

- Troubleshooting : If crystals fail to form, employ seeding techniques or switch to low-temperature crystallization (−20°C) .

Q. How can researchers assess the environmental impact of 4-bromo-2-decyne degradation byproducts?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.